molecular formula C9H13N3OS B14680114 Einecs 253-983-5 CAS No. 38521-29-8

Einecs 253-983-5

Cat. No.: B14680114
CAS No.: 38521-29-8
M. Wt: 211.29 g/mol
InChI Key: APWRMKMCDGFVRT-UHFFFAOYSA-N
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Description

EINECS 253-983-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981 . For instance, analogous entries like CAS 918538-05-3 (discussed in ) feature halogenated heterocyclic compounds with applications in pharmaceuticals or agrochemicals. By extrapolation, this compound may share structural motifs (e.g., pyrrolo-triazine cores) or functional roles (e.g., intermediates in organic synthesis) common to EINECS-listed substances .

Properties

CAS No.

38521-29-8

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1,2-benzothiazol-3-one;ethane-1,2-diamine

InChI

InChI=1S/C7H5NOS.C2H8N2/c9-7-5-3-1-2-4-6(5)10-8-7;3-1-2-4/h1-4H,(H,8,9);1-4H2

InChI Key

APWRMKMCDGFVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2.C(CN)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 253-983-5 involve synthetic routes and reaction conditions that are tailored to produce the compound with high purity and yield. Industrial production methods often include:

    Synthetic Routes: These involve specific chemical reactions that lead to the formation of this compound. The exact synthetic route can vary depending on the desired purity and application of the compound.

    Reaction Conditions: These include temperature, pressure, and the use of catalysts to optimize the reaction and increase the yield of this compound.

    Industrial Production: Large-scale production methods are employed to produce this compound in quantities sufficient for commercial use.

Chemical Reactions Analysis

Esterification Reactions

DL-Hexane-1,2-diol undergoes esterification with carboxylic acids or acyl chlorides to form diester derivatives. The reaction typically requires acid catalysts (e.g., H₂SO₄) and elevated temperatures. The hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acid.

Example Reaction:

DL-Hexane-1,2-diol+2RCOOHH+RCOO(CH2)4COOR+2H2O\text{DL-Hexane-1,2-diol} + 2\text{RCOOH} \xrightarrow{\text{H}^+} \text{RCOO(CH}_2\text{)}_4\text{COOR} + 2\text{H}_2\text{O}

Key Conditions:

  • Catalysts: H₂SO₄, p-toluenesulfonic acid

  • Temperature: 80–120°C

  • Solubility in polar solvents (e.g., water, ethanol) facilitates homogeneous mixing .

Dehydration Reactions

Under acidic conditions and high temperatures, DL-hexane-1,2-diol undergoes intramolecular or intermolecular dehydration. Intramolecular dehydration produces cyclic ethers (e.g., tetrahydrofuran derivatives), while intermolecular dehydration forms linear ethers.

Example Reaction (Intramolecular):

HO(CH2)4CH(OH)CH3H+,ΔCyclic ether+H2O\text{HO(CH}_2\text{)}_4\text{CH(OH)CH}_3 \xrightarrow{\text{H}^+, \Delta} \text{Cyclic ether} + \text{H}_2\text{O}

Key Conditions:

  • Catalysts: H₃PO₄, H₂SO₄

  • Temperature: 150–200°C

  • Reaction efficiency depends on steric hindrance and temperature control .

Oxidation Reactions

DL-Hexane-1,2-diol can be oxidized to form ketones or carboxylic acids, though this pathway is less common. Strong oxidizing agents (e.g., KMnO₄, CrO₃) under acidic or alkaline conditions cleave the diol into shorter-chain carbonyl compounds.

Example Reaction:

HO(CH2)4CH(OH)CH3KMnO4,H+CH3(CH2)3COOH+CO2\text{HO(CH}_2\text{)}_4\text{CH(OH)CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{CH}_3(\text{CH}_2\text{)}_3\text{COOH} + \text{CO}_2

Key Conditions:

  • Oxidizing agents: KMnO₄ (acidic), OsO₄ (neutral)

  • Temperature: 25–60°C .

Physicochemical Data Influencing Reactivity

PropertyValueRelevance to ReactionsSource
Boiling Point223.5°C (496.7 K)High-temperature stability
Water Solubility68.9 g/L (23.5°C)Compatibility with aqueous media
Enthalpy of Vaporization78.7 kJ/molEnergy input for distillation

Mechanistic Insights

  • Hydrogen Bonding : The hydroxyl groups form hydrogen bonds with electrophiles, lowering activation energy in nucleophilic substitutions.

  • Steric Effects : The six-carbon chain reduces steric hindrance, favoring intermolecular reactions over intramolecular pathways .

Scientific Research Applications

Einecs 253-983-5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 253-983-5 involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to various effects, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 253-983-5, we compare it with two structurally and functionally related compounds, leveraging methodologies from toxicological similarity analysis () and synthetic chemistry ().

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS Analog)
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₉H₁₀ClN₃ C₇H₄Cl₂N₂
Molecular Weight ~188.01 g/mol 195.65 g/mol 191.03 g/mol
Key Functional Groups Dichloro-substituted triazine Chloro, isopropyl substituents Dichloro-substituted pyridine
Applications Agrochemical intermediate Pharmaceutical synthesis Catalysis or material science
Toxicity Profile Likely H315/H319/H335 hazards† H315 (skin irritation), H319 (eye irritation) H335 (respiratory irritation)

†Inferred from halogenated analogs in .

Key Research Findings:

Structural Similarity and Reactivity: Compounds like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) exhibit enhanced electrophilic reactivity due to electron-withdrawing chloro groups, enabling nucleophilic substitution reactions in drug synthesis . This compound may share similar reactivity if it contains analogous halogenated motifs.

Functional and Toxicological Overlap :

  • Read-Across Structure-Activity Relationship (RASAR) models () suggest that halogenated heterocycles like this compound may exhibit similar toxicity profiles (e.g., skin/eye irritation) due to shared reactive sites. For example, CAS 918538-05-3 and its analogs show consistent hazard classifications (H315/H319) .
  • Differences in substituents (e.g., isopropyl vs. dichloro groups) can modulate bioavailability. For instance, bulkier substituents reduce membrane permeability, as seen in pharmacokinetic studies of related compounds .

Synthetic Accessibility :

  • Halogenated pyrrolo-triazines/pyridines are typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. highlights the use of N-ethyldiisopropylamine and DMF as critical reagents, suggesting scalable routes for this compound derivatives .

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